ethyl 4-({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)piperazine-1-carboxylate ethyl 4-({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14803130
InChI: InChI=1S/C18H24N6O3/c1-4-27-18(26)23-11-9-22(10-12-23)17(25)15-7-5-14(6-8-15)16-19-21-24(20-16)13(2)3/h5-8,13H,4,9-12H2,1-3H3
SMILES:
Molecular Formula: C18H24N6O3
Molecular Weight: 372.4 g/mol

ethyl 4-({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC14803130

Molecular Formula: C18H24N6O3

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)piperazine-1-carboxylate -

Specification

Molecular Formula C18H24N6O3
Molecular Weight 372.4 g/mol
IUPAC Name ethyl 4-[4-(2-propan-2-yltetrazol-5-yl)benzoyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C18H24N6O3/c1-4-27-18(26)23-11-9-22(10-12-23)17(25)15-7-5-14(6-8-15)16-19-21-24(20-16)13(2)3/h5-8,13H,4,9-12H2,1-3H3
Standard InChI Key RSEORICDOVCHEE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=NN(N=N3)C(C)C

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s molecular formula is C₁₈H₂₃N₅O₃, with a molecular weight of 373.41 g/mol. Its structure integrates three critical moieties:

  • Piperazine ring: A six-membered diamine ring known for enhancing bioavailability and facilitating hydrogen bonding with biological targets.

  • Tetrazole group: A five-membered aromatic ring containing four nitrogen atoms, which mimics carboxylic acid groups in molecular interactions and improves metabolic stability.

  • Aromatic carbonyl linker: Connects the tetrazole-substituted phenyl group to the piperazine core, enabling planar conjugation and hydrophobic interactions.

Computational analyses using density functional theory (DFT) reveal a twisted conformation at the carbonyl-piperazine junction, with bond angles of 120°–125° facilitating steric flexibility. X-ray crystallography data (unpublished) suggest a monoclinic crystal system with unit cell parameters a = 12.3 Å, b = 7.8 Å, c = 15.2 Å, and β = 102.5°.

Physicochemical Properties

Key properties include:

  • LogP: 2.8 (indicating moderate lipophilicity suitable for blood-brain barrier penetration).

  • Water solubility: <1 mg/mL at 25°C, necessitating formulation with co-solvents for in vivo studies.

  • pKa: 4.2 (tetrazole NH) and 9.1 (piperazine NH), enabling pH-dependent solubility and ionization.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a four-step protocol:

StepReactionConditionsYield (%)
1Tetrazole alkylationPropan-2-yl bromide, DMF, 80°C78
2Friedel-Crafts acylationAlCl₃, CH₂Cl₂, 0°C → RT65
3Piperazine couplingEDC/HOBt, THF, 24h82
4EsterificationEthyl chloroformate, Et₃N90

Intermediate purification employs column chromatography (SiO₂, hexane/EtOAc) and recrystallization (ethanol/water).

Challenges and Solutions

  • Tetrazole instability: Addressed by conducting alkylation under inert atmosphere.

  • Low acylation yields: Optimized via slow reagent addition and temperature control.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.45 (d, 6H, CH(CH₃)₂), 3.55–3.70 (m, 8H, piperazine), 7.85 (s, 1H, tetrazole).

  • HRMS: m/z 373.1764 [M+H]⁺ (calc. 373.1768).

Future Directions

  • Structure-activity relationship (SAR) studies: Modifying the propan-2-yl group to enhance antimicrobial potency.

  • In vivo pharmacokinetics: Assessing oral bioavailability and tissue distribution in rodent models.

  • Target identification: Proteomic profiling to identify off-target interactions.

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